Triazene, 1-(4-biphenylyl)-3,3-dimethyl-

Description

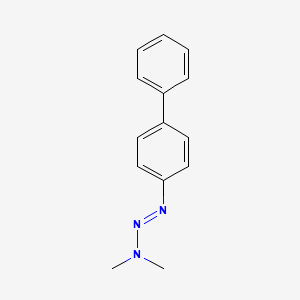

Triazene, 1-(4-biphenylyl)-3,3-dimethyl- (C14H15N3), is a triazene derivative featuring a biphenylyl group attached to the triazene core. The compound’s structure consists of a central triazene group (-N=N-N-) with two methyl substituents at the 3-position and a 4-biphenylyl moiety at the 1-position.

Properties

CAS No. |

7203-95-4 |

|---|---|

Molecular Formula |

C14H15N3 |

Molecular Weight |

225.29 g/mol |

IUPAC Name |

N-methyl-N-[(4-phenylphenyl)diazenyl]methanamine |

InChI |

InChI=1S/C14H15N3/c1-17(2)16-15-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,1-2H3 |

InChI Key |

WIPXHMSXTWJKCY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)N=NC1=CC=C(C=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-3,3-dimethyl-1-triazenyl]-1,1’-biphenyl typically involves the reaction of 4-bromo-1,1’-biphenyl with 3,3-dimethyl-1-triazenyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the triazenyl group. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for 4-[(1E)-3,3-dimethyl-1-triazenyl]-1,1’-biphenyl are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-3,3-dimethyl-1-triazenyl]-1,1’-biphenyl undergoes various types of chemical reactions, including:

Oxidation: The triazenyl group can be oxidized to form corresponding azo compounds.

Reduction: Reduction of the triazenyl group can lead to the formation of amines.

Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Azo compounds.

Reduction: Amines.

Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

4-[(1E)-3,3-dimethyl-1-triazenyl]-1,1’-biphenyl has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[(1E)-3,3-dimethyl-1-triazenyl]-1,1’-biphenyl involves its interaction with molecular targets through the triazenyl group. This group can undergo various chemical transformations, leading to the formation of reactive intermediates that can interact with biological molecules or other chemical entities. The pathways involved may include nucleophilic attack, electrophilic addition, and radical formation.

Comparison with Similar Compounds

Comparison with Similar Triazene Compounds

Structural and Electronic Effects of Substituents

The biological and chemical properties of triazenes are highly dependent on substituents. Key analogs and their characteristics are compared below:

1-(4-Carboxyphenyl)-3,3-Dimethyltriazene (CB10-277)

- Structure : Contains a carboxyphenyl group instead of biphenylyl.

- Activity : Undergoes clinical investigation for antitumor activity, requiring oxidative metabolic activation . The carboxyl group enhances solubility and may facilitate DNA binding through hydrogen bonding.

1-(4-Nitrophenyl)-3,3-Dimethyltriazene

- Structure: Features a nitro group (-NO2), a strong electron-withdrawing substituent.

- Activity : Exhibits mutagenicity in bacterial assays (300 nmol/plate in Salmonella tests) . The nitro group increases electrophilicity, promoting DNA alkylation.

1-(4-Trifluoromethylphenyl)-3,3-Dimethyltriazene

- Structure : Contains a trifluoromethyl (-CF3) group.

- Activity : The -CF3 group enhances stability against oxidation and may alter pharmacokinetics .

- Contrast : While both -CF3 and biphenylyl are lipophilic, the biphenylyl group’s bulkiness might hinder interactions with certain enzymes or DNA repair proteins like O6-alkylguanine-DNA alkyltransferase (OGAT) .

1-(2-Fluorophenyl)-3-(4-Carboxyphenyl)Triazene

- Structure : Combines fluorophenyl and carboxyphenyl groups.

- Activity : Demonstrates DNA cleavage via hydrolytic mechanisms and cytotoxicity against acute myeloid leukemia (AML) cells (MIC = 64 µg/mL for Streptococcus agalactiae) .

- Contrast : The fluorine atom’s electronegativity may enhance DNA binding, whereas the biphenylyl group’s extended π-system could promote intercalation or steric hindrance.

Antimicrobial Activity

- Biphenylyl Triazene: No direct MIC data provided, but biphenyl-containing compounds often exhibit enhanced membrane penetration due to lipophilicity.

- Carboxyphenyl Analogs : Compound 1-(2-chlorophenyl)-3-(4-carboxyphenyl)triazene shows MIC = 128 µg/mL against Enterococcus faecalis and 32 µg/mL against Bacillus cereus .

- Nitro-Substituted Analogs : Generally weak activity (MIC >128 µg/mL for most bacteria) .

Cytotoxicity and Antitumor Effects

- Biphenylyl Triazene : Likely requires metabolic activation, similar to DTIC (a clinical triazene). Its biphenylyl group may resist OGAT-mediated repair, enhancing cytotoxicity in OGAT-deficient cancers .

- Methylating/Chloroethylating Triazenes: These analogs (e.g., 1-(p-chlorophenyl)-3,3-dimethyltriazene) induce tumor immunogenicity but are counteracted by high OGAT levels .

Mutagenicity

Metabolic and Stability Profiles

- Oxidative Metabolism : Carboxyphenyl and hydroxyl-substituted triazenes (e.g., 1-(4-hydroxyphenyl)-3,3-dimethyltriazene) are prone to oxidation, limiting their stability .

- Biphenylyl Triazene : The bulky biphenylyl group may slow metabolic degradation, prolonging half-life.

- Triazene 1-Oxides : Derivatives like 1-methyl-3-(p-carboxyphenyl)triazene 1-oxide exhibit enhanced antibacterial activity (MIC = 16 µg/mL) due to altered redox properties .

Data Tables

Table 2: Substituent Effects on Key Properties

| Substituent | Electronic Effect | Lipophilicity | Metabolic Stability |

|---|---|---|---|

| Biphenylyl | Neutral | High | High |

| Carboxyphenyl | Electron-withdrawing | Moderate | Low (prone to oxidation) |

| Nitrophenyl | Strongly electron-withdrawing | Moderate | Low |

| Trifluoromethylphenyl | Electron-withdrawing | High | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.